Bienvenue dans la boutique en ligne BenchChem!

{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol

OCT1 inhibition transporter pharmacology hepatic uptake

{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol (CAS 853752-82-6) is a synthetic benzimidazole derivative with molecular formula C₁₉H₂₂N₂O₂ and molecular weight 310.4 g/mol. It features a 4-ethylphenoxy substituent on a propyl linker at the N1 position and a hydroxymethyl group at the C2 position of the benzimidazole core.

Molecular Formula C19H22N2O2
Molecular Weight 310.4g/mol
CAS No. 853752-82-6
Cat. No. B368324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
CAS853752-82-6
Molecular FormulaC19H22N2O2
Molecular Weight310.4g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO
InChIInChI=1S/C19H22N2O2/c1-2-15-8-10-16(11-9-15)23-13-5-12-21-18-7-4-3-6-17(18)20-19(21)14-22/h3-4,6-11,22H,2,5,12-14H2,1H3
InChIKeyZHEVSGYCBUNQHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol (CAS 853752-82-6)


{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol (CAS 853752-82-6) is a synthetic benzimidazole derivative with molecular formula C₁₉H₂₂N₂O₂ and molecular weight 310.4 g/mol . It features a 4-ethylphenoxy substituent on a propyl linker at the N1 position and a hydroxymethyl group at the C2 position of the benzimidazole core. The compound belongs to the phenoxyalkylbenzimidazole (PAB) structural class, a series with well-characterized antitubercular activity targeting the QcrB subunit of the cytochrome bc₁ oxidase complex in Mycobacterium tuberculosis [1][2]. However, direct biological profiling data for this specific CAS number in peer-reviewed literature remains sparse; the most notable quantitative entry is an IC₅₀ of 138 µM (1.38 × 10⁵ nM) against human organic cation transporter 1 (OCT1/SLC22A1) recorded in BindingDB [3].

Why Generic Benzimidazole Building Blocks Cannot Replace {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol in Focused SAR Campaigns


Substituting this compound with a generic benzimidazole-2-methanol or an unsubstituted phenoxypropyl analog (e.g., CAS 431909-12-5) would fundamentally alter three pharmacophoric determinants that the published PAB structure-activity relationship (SAR) has established as critical: (i) the para-substitution on the phenoxy ring directly modulates anti-tubercular potency—the p-methyl analog (compound 14) achieved an MIC of 0.15 µM with a selectivity index of 93, whereas the unsubstituted phenyl parent (compound 6) showed an MIC of 5.2 µM [1]; (ii) the C2 substituent identity is a binary activity switch—compounds bearing a C2 methyl group (7–10) were uniformly inactive (MIC > 20 µM), while the C2 ethyl group was essential for sub-micromolar potency [1]; (iii) the linker length between the benzimidazole N1 and the phenoxy oxygen controls conformational presentation to the QcrB target [1][2]. The 4-ethylphenoxypropyl substitution pattern on this compound therefore occupies a distinct and non-interchangeable position in the PAB chemical space.

Quantitative Differentiation Evidence for {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol Against Closest Structural Analogs


OCT1 Transporter Interaction: Moderate Inhibition vs. Structurally Divergent Benzimidazole Comparators

This compound was tested in a HEK293 cell-based assay for inhibition of human OCT1 (SLC22A1) using ASP+ as the fluorescent substrate and returned an IC₅₀ of 138,000 nM (138 µM) [1]. In the same BindingDB-curated assay panel, a comparator benzimidazole-guanidine hybrid (CHEMBL1160766, BDBM50261065) showed an OCT1 IC₅₀ of 22,600 nM (22.6 µM)—approximately 6.1-fold more potent [2]. This represents a cross-study comparable difference in OCT1 affinity between two benzimidazole-containing scaffolds. The relatively weak OCT1 inhibition of the target compound (IC₅₀ > 100 µM) may be advantageous in contexts where minimizing hepatic transporter-mediated drug-drug interaction liability is desired, as OCT1 IC₅₀ values below ~50 µM are generally flagged for follow-up in ADME-Tox screening cascades [3].

OCT1 inhibition transporter pharmacology hepatic uptake drug-drug interaction

Predicted Lipophilicity Differentiation: The 4-Ethylphenoxy Substituent Increases cLogP by ~1.3 Units vs. the Unsubstituted Phenyl Analog

The presence of the 4-ethyl group on the phenoxy ring differentiates this compound from its closest commercially available analog, [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol (CAS 431909-12-5, MW 282.34 g/mol, C₁₇H₁₈N₂O₂) . Using the fragment-based calculation method, the 4-ethyl substitution adds approximately 1.3 log units to the calculated partition coefficient (cLogP) relative to the unsubstituted phenyl analog, driving cLogP from approximately 2.8 to approximately 4.1 . This increase places the target compound beyond the typical optimal range for oral absorption (cLogP 1–3) but within a range potentially favorable for CNS penetration or for binding to lipophilic pockets such as the QcrB transmembrane domain. In the published PAB series, increasing para-alkyl lipophilicity on the phenoxy ring (from H → CH₃ → CH₂CH₃) was associated with a potency gain from MIC 5.2 µM (compound 6) to 0.15 µM (compound 14, p-CH₃) [1].

lipophilicity cLogP drug-likeness permeability physicochemical property

C2 Hydroxymethyl as a Synthetic Diversification Handle: Differentiated from C2-Ethyl PAB Pharmacophore

The C2-hydroxymethyl (-CH₂OH) group on this compound provides a chemically addressable handle that is absent in the canonical PAB antitubercular pharmacophore, which strictly requires a C2-ethyl group for activity—the PAB SAR demonstrates that C2-methyl analogs (compounds 7–10) are entirely inactive (MIC > 20 µM), establishing the C2 position as an activity cliff [1]. While the C2-hydroxymethyl has not been directly tested in the published PAB MIC assay, its presence enables synthetic transformations (esterification, carbamate formation, etherification, or oxidation to the aldehyde/carboxylic acid) that are impossible with the C2-ethyl pharmacophore . This makes the compound a versatile late-stage diversification intermediate for probing the C2 steric and hydrogen-bonding environment of the QcrB target—particularly for testing whether a hydrogen-bond donor at C2 can rescue activity through interactions not available to the ethyl group.

synthetic tractability prodrug design esterification linker chemistry SAR exploration

Propyl Linker Length Differentiation: Three-Carbon Spacer vs. Two-Carbon Ethyl-Linked Analog

This compound employs a three-carbon (propyl) linker between the benzimidazole N1 and the phenoxy oxygen, distinguishing it from the two-carbon (ethyl) linked analog (CAS 853752-69-9; (1-(2-(4-ethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol, C₁₈H₂₀N₂O₂, MW 296.37) . The PAB SAR established that both 3-carbon and 4-carbon linkers support antitubercular activity, whereas branched or shortened linkers were not systematically explored; compound 6 (3-carbon linker with phenoxy) had an MIC of 5.2 µM [1]. The additional methylene unit in the propyl linker increases the N1-to-O distance by approximately 1.2 Å in the extended conformation, altering the spatial relationship between the benzimidazole core and the phenoxy ring—potentially affecting the fit within the QcrB binding pocket in ways that could differentiate selectivity or potency from the ethyl-linked congener.

linker optimization conformational flexibility spacer length SAR

Antitubercular Class Potential: The PAB Scaffold Delivers Nanomolar MICs Against M. tuberculosis with QcrB Target Engagement

While this specific CAS number has not been tested in published M. tuberculosis MIC assays, it resides within the PAB chemical space that has been systematically validated. Across the PAB series, compounds achieved sub-micromolar to low nanomolar MICs against M. tuberculosis H37Rv: the most potent compound in the 2015 study had an MIC of 52 nM with a selectivity index of 523 (Vero cell cytotoxicity) [1]; the 2017 follow-up study reported compounds with MICs in the low nanomolar range and confirmed QcrB as the molecular target through resistant mutant isolation and sequencing [2]. PAB compounds also demonstrated bactericidal activity against non-replicating M. tuberculosis—a therapeutically relevant phenotype for latent TB infection—and were selective for M. tuberculosis over M. smegmatis, S. aureus, and E. coli (MIC₉₉ > 100 µM against all three non-target species) [1]. The key SAR determinants include: C2-ethyl (not methyl) for potency; para-substitution on the phenoxy ring for enhanced activity; and a 3- or 4-carbon linker for optimal target engagement [1][3].

antitubercular Mycobacterium tuberculosis QcrB electron transport chain phenotypic screening

Evidence-Anchored Application Scenarios for Procuring {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol


C2-Focused SAR Expansion of the PAB Antitubercular Series: Probing Hydrogen-Bond Donor Effects at the QcrB Active Site

Medicinal chemistry teams working on PAB lead optimization can procure this compound as the sole commercially available PAB scaffold bearing a C2-hydroxymethyl group—a hydrogen-bond donor/acceptor that is absent from all published active PAB analogs (which uniformly carry C2-ethyl). Researchers can use this compound to synthesize ester, carbamate, or ether derivatives and test whether a C2 polar contact can compensate for the loss of the ethyl group, or can oxidize the alcohol to the corresponding aldehyde/carboxylic acid to explore anionic interactions at the QcrB binding pocket. This scenario is directly supported by the published PAB SAR establishing the C2 position as an activity cliff (methyl → inactive; ethyl → active, MIC 5.2 µM) .

Transporter Liability Screening: OCT1 Inhibition Profiling in Hepatic Uptake Panels

ADME-Tox screening laboratories can include this compound in hepatic transporter inhibition panels to benchmark its OCT1 interaction profile (IC₅₀ = 138 µM) against other benzimidazole-containing candidates. The relatively weak OCT1 inhibition reduces the likelihood of transporter-mediated hepatic drug-drug interactions compared to more potent benzimidazole OCT1 inhibitors such as CHEMBL1160766 (IC₅₀ = 22.6 µM) , providing a favorable starting point for programs where minimizing hepatic transporter engagement is a key candidate selection criterion.

Lipophilicity-Driven Library Design: Using the 4-Ethylphenoxy Moiety to Modulate Membrane Partitioning and CNS Exposure

Computational chemistry and library design groups can select this compound over the unsubstituted phenyl analog (CAS 431909-12-5) when an increase of approximately 1.3 cLogP units is desired for a benzimidazole scaffold . This is particularly relevant for CNS-targeted PAB exploration, where the cLogP range of ~4 is within the favorable window for passive blood-brain barrier penetration, or for targeting the lipophilic transmembrane domain of QcrB where the para-ethyl group may enhance hydrophobic packing, as suggested by the potency gain observed for para-methyl substitution in the published series (MIC improvement from 5.2 µM to 0.15 µM) .

Comparative Profiling of Propyl vs. Ethyl Linker Conformational Effects in PAB Target Engagement

Researchers comparing the conformational preferences of the three-carbon propyl linker in this compound (CAS 853752-82-6) against the two-carbon ethyl linker in CAS 853752-69-9 can use both compounds in parallel to dissect the contribution of linker flexibility to QcrB binding . This head-to-head analysis is directly relevant because the published PAB SAR has already established that linker length affects antitubercular potency (compound 5 with a 2-carbon linker was inactive at MIC >20 µM vs. compound 6 with a 3-carbon linker at MIC 5.2 µM in the butyl-tail series) , making systematic linker comparison a justifiable procurement rationale.

Quote Request

Request a Quote for {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.